[1-(4-Bromophenyl)propyl](hexyl)amine
Overview
Description
“1-(4-Bromophenyl)propylamine” is a chemical compound with the CAS Number: 1040013-28-2 . It has a molecular weight of 298.27 . The IUPAC name for this compound is N-[1-(4-bromophenyl)propyl]-1-hexanamine .
Molecular Structure Analysis
The InChI code for 1-(4-Bromophenyl)propylamine is 1S/C15H24BrN/c1-3-5-6-7-12-17-15(4-2)13-8-10-14(16)11-9-13/h8-11,15,17H,3-7,12H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
1-(4-Bromophenyl)propylamine is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
While there are no direct studies on 1-(4-Bromophenyl)propylamine, related compounds have been investigated for their synthetic utility and potential applications in scientific research. Below are some applications derived from studies on similar compounds:
Synthesis of Benzimidazoles and Thienoimidazoles
A study by Lygin and Meijere (2009) demonstrated the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and various primary amines under CuI catalysis. This method provides a route to benzimidazoles, which are important in pharmaceuticals and materials science. The analogous process with 2-bromo-3-isocyanothiophene yields 3-substituted 3H-thieno[2,3-d]imidazoles, expanding the synthetic toolbox for heterocyclic compounds (Lygin & Meijere, 2009).
Electrochemical Applications
Pletcher and Zappi (1989) explored the indirect anodic oxidation of amines mediated by brominated aryl amines like tris(4-bromophenyl)amine. This method can be used to convert benzyl amines to Schiff bases efficiently, highlighting the utility of brominated aryl amines in synthetic electrochemistry and potentially in the development of organic electronic materials (Pletcher & Zappi, 1989).
Intervalence Charge Transfer in Mixed-Valence Monocations
Barlow et al. (2005) studied the intervalence charge-transfer (IVCT) in mixed-valence monocations of bis(triarylamines) linked with various bridges, using tris(4-bromophenyl)aminium hexachloroantimonate for oxidation. This research is significant for understanding the electronic properties of mixed-valence compounds, which are relevant for molecular electronics and photonics (Barlow et al., 2005).
Serotonin Neuron Uptake Inhibition
Fuller et al. (1978) investigated 4-(p-Bromophenyl)-bicyclo[2,2,2]octan-1-amine for its ability to inhibit uptake into serotonin neurons, demonstrating potential applications in neuroscience research, particularly in understanding neurotransmitter regulation and the mechanism of action of psychoactive substances (Fuller et al., 1978).
Renewable Building Blocks in Polymer Science
Trejo-Machin et al. (2017) utilized 3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to 1-(4-Bromophenyl)propylamine, as a renewable building block for polybenzoxazine, demonstrating the potential of such compounds in creating sustainable materials (Trejo-Machin et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[1-(4-bromophenyl)propyl]hexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN/c1-3-5-6-7-12-17-15(4-2)13-8-10-14(16)11-9-13/h8-11,15,17H,3-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMRKKLKFVHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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